cis-3-Nonene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-non-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3/b7-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBSHDKATAPNIA-ALCCZGGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015976 | |

| Record name | (3Z)-non-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20237-46-1, 20063-92-7 | |

| Record name | (3Z)-3-Nonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20237-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nonene, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020237461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Nonene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3Z)-non-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-non-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NONENE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH93O11YFQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of cis-3-Nonene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols related to cis-3-Nonene. The information is intended to support research and development activities where this compound is of interest.

Chemical Structure and Identification

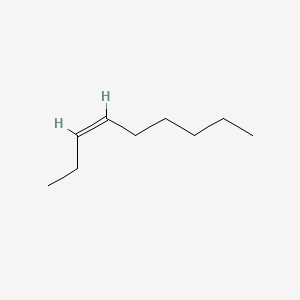

This compound, systematically named (Z)-non-3-ene, is an unsaturated hydrocarbon with the molecular formula C₉H₁₈.[1][2] It is a linear alkene characterized by a carbon-carbon double bond located between the third and fourth carbon atoms of a nine-carbon chain. The "cis" or "(Z)" designation indicates that the alkyl groups attached to the double-bonded carbons are on the same side of the double bond.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈ | [1][2] |

| Molecular Weight | 126.24 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Density | 0.739 ± 0.06 g/cm³ (Predicted) | [3] |

| Boiling Point | 145.7 ± 7.0 °C (Predicted) | [3] |

| Melting Point | No experimental data available. | |

| Flash Point | 32.2 °C | [3] |

| Vapor Pressure | 6.1 ± 0.1 mmHg at 25°C (Predicted) | [3] |

| Refractive Index | 1.427 | [3] |

| Solubility | Insoluble in water; Soluble in chloroform (B151607) and methanol (B129727). | [4] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | (Z)-non-3-ene | [1] |

| CAS Number | 20237-46-1 | [1][2] |

| SMILES | CCCCC/C=C\CC | [1] |

| InChIKey | YCBSHDKATAPNIA-ALCCZGGFSA-N | [1][2] |

Synthesis of this compound

A common and effective method for the stereoselective synthesis of cis-alkenes is the partial hydrogenation of an alkyne using a "poisoned" catalyst, such as Lindlar's catalyst. This method prevents the complete reduction of the alkyne to an alkane.

Caption: Synthesis of this compound via alkyne reduction.

Experimental Protocol: Synthesis

Step 1: Formation of the Alkynide Anion

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-pentyne (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.05 equivalents) dropwise while maintaining the temperature at -78 °C.

-

Allow the reaction mixture to stir at this temperature for 1 hour.

Step 2: Alkylation

-

To the solution of the lithium pentynide, add 1-bromobutane (1.1 equivalents) dropwise at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain crude 3-nonyne.

Step 3: Partial Hydrogenation

-

Dissolve the crude 3-nonyne in a suitable solvent such as methanol or ethyl acetate (B1210297).

-

Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) to the solution (typically 5-10% by weight of the alkyne).

-

Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the reaction stops at the alkene stage.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Caption: General workflow for GC-MS analysis.

Table 3: Typical GC-MS Parameters

| Parameter | Value | Notes |

| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film) or equivalent | A non-polar column is suitable for hydrocarbon separation. |

| Injection Mode | Split (e.g., 50:1) | Suitable for a pure or concentrated sample. |

| Injector Temp. | 250 °C | Ensures rapid volatilization. |

| Carrier Gas | Helium at 1.0-1.5 mL/min | Common carrier gas for GC-MS. |

| Oven Program | Initial: 50 °C, hold 2 min; Ramp: 10 °C/min to 200 °C | Optimized to separate nonenes and related isomers. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible mass spectra. |

| Mass Range | m/z 35-300 | Covers the molecular ion and expected fragments. |

| Source Temp. | 230 °C | Prevents condensation in the ion source. |

| Transfer Line Temp. | 280 °C | Ensures efficient transfer from GC to MS. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the cis stereochemistry.

¹H NMR: The protons on the double bond (H-3 and H-4) are expected to appear as a multiplet in the range of 5.3-5.5 ppm. The coupling constant (J) between these two protons is characteristic of the cis configuration, typically in the range of 6-12 Hz. The allylic protons on C-2 and C-5 will appear as multiplets around 2.0-2.2 ppm. The remaining aliphatic protons will be observed as a complex of signals in the upfield region (0.8-1.5 ppm).

¹³C NMR: The double bond carbons (C-3 and C-4) will have characteristic chemical shifts in the alkene region of the spectrum, typically between 120 and 140 ppm. The remaining saturated carbons will appear in the upfield region.

Experimental Protocol: ¹H NMR

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

A standard proton experiment with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in this compound.

Characteristic Absorptions:

-

=C-H stretch: A weak to medium band is expected in the region of 3000-3100 cm⁻¹, characteristic of the C-H bonds on the double bond.

-

C=C stretch: A weak to medium absorption band around 1650-1660 cm⁻¹ is indicative of the cis-disubstituted double bond.

-

=C-H bend (out-of-plane): A strong, broad band around 675-730 cm⁻¹ is characteristic of a cis-disubstituted alkene.

Experimental Protocol: FTIR

-

For a neat liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio at a resolution of 4 cm⁻¹.

References

An In-depth Technical Guide to cis-3-Nonene (CAS 20237-46-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-3-Nonene (CAS: 20237-46-1), a long-chain alkene of interest in various fields of chemical research and development. This document details its chemical and physical properties, outlines established synthesis and purification protocols, and discusses its analytical characterization and potential applications.

Chemical and Physical Properties

This compound, also known as (Z)-3-Nonene, is a colorless liquid with a molecular formula of C₉H₁₈.[1] It is characterized by a carbon-carbon double bond between the third and fourth carbon atoms, with the alkyl chains on the same side of the double bond, resulting in a cis configuration. This seemingly subtle structural feature significantly influences its physical properties and chemical reactivity compared to its trans-isomer. Below is a summary of its key quantitative data.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₉H₁₈ | - | [1] |

| Molecular Weight | 126.24 | g/mol | [1] |

| CAS Number | 20237-46-1 | - | [2] |

| Density (Predicted) | 0.739 ± 0.06 | g/cm³ | [1] |

| Boiling Point (Predicted) | 145.7 ± 7.0 | °C | [1] |

| Flash Point | 32.2 | °C | [1] |

| Refractive Index | 1.427 | - | [1] |

| Vapor Pressure (Predicted at 25°C) | 6.1 ± 0.1 | mmHg | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.53290 | - | [1] |

| Water Solubility | Insoluble | - | [3] |

| Solubility in Organic Solvents | Soluble | - | [3] |

Synthesis of this compound

The stereoselective synthesis of this compound can be achieved through several established organic chemistry methodologies. The two most common and reliable methods are the partial hydrogenation of an alkyne using a poisoned catalyst and the Wittig reaction with a non-stabilized ylide.

Partial Hydrogenation of 3-Nonyne (B165639) with Lindlar's Catalyst

This method involves the syn-addition of hydrogen across the triple bond of 3-nonyne, yielding the cis-alkene. The Lindlar catalyst, a palladium catalyst poisoned with lead acetate (B1210297) and quinoline (B57606), is crucial for stopping the hydrogenation at the alkene stage and ensuring cis-stereoselectivity.[4][5]

Materials:

-

3-Nonyne

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)

-

Quinoline

-

Hexane (anhydrous)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3-nonyne in anhydrous hexane.

-

Add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne) and a small amount of quinoline (as a further deactivating agent).

-

Seal the flask and flush the system with hydrogen gas.

-

Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the formation of the product. It is critical to stop the reaction once the alkyne is consumed to prevent over-reduction to nonane.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with hexane.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product by fractional distillation.

Diagram 1: Workflow for the synthesis of this compound via partial hydrogenation.

Wittig Reaction

The Wittig reaction provides a versatile route to alkenes from aldehydes and ketones. To synthesize this compound, a non-stabilized phosphorus ylide is reacted with an aldehyde. The use of a non-stabilized ylide generally favors the formation of the cis-alkene.[6]

Materials:

-

Propyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Schlenk flask or a flame-dried round-bottom flask with a septum

-

Magnetic stirrer

-

Syringes

Procedure:

-

Ylide Generation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), suspend propyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-BuLi in hexanes dropwise. The formation of a deep red or orange color indicates the generation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Reaction with Aldehyde: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Add a solution of hexanal in anhydrous THF dropwise.

-

Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or pentane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine (B44618) oxide as a byproduct.

-

Purify the crude this compound by fractional distillation.

Diagram 2: Workflow for the synthesis of this compound via the Wittig reaction.

Purification

For both synthetic routes, the primary method for purifying this compound is fractional distillation . This technique separates compounds based on differences in their boiling points.[7] Given that the boiling point of this compound is close to that of its trans-isomer and other potential impurities, a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) is recommended for efficient separation.[8] The distillation should be performed under atmospheric or reduced pressure, with careful monitoring of the head temperature to collect the desired fraction.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and separating it from its trans-isomer and other byproducts.

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: A non-polar capillary column such as HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 40-50 °C held for 2-5 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 200-250 °C.[10][11] A scouting gradient is recommended to optimize the separation.[10]

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound, particularly the stereochemistry of the double bond.

-

Instrument: Bruker Avance 400 MHz or equivalent.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR: The olefinic protons in the cis configuration will appear as a characteristic multiplet, and the coupling constant between them (J-value) will be indicative of the cis geometry (typically in the range of 6-12 Hz).

-

¹³C NMR: The chemical shifts of the sp² hybridized carbons of the double bond will be distinct from the sp³ hybridized carbons of the alkyl chains.[1] The spectrum is typically recorded with broadband proton decoupling.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Instrument: PerkinElmer Spectrum Two or equivalent with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small drop of the neat liquid is placed directly on the ATR crystal.

-

Data Acquisition: Spectra are typically collected from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Characteristic Absorptions: The spectrum of this compound will show C-H stretching vibrations of the alkyl groups (~2850-2960 cm⁻¹), C=C stretching of the cis-alkene (~1650 cm⁻¹), and a characteristic C-H out-of-plane bending for a cis-disubstituted alkene (~700-730 cm⁻¹).

Reactivity

The primary site of reactivity in this compound is the electron-rich carbon-carbon double bond. It undergoes typical electrophilic addition reactions characteristic of alkenes. Due to steric hindrance from the alkyl chains being on the same side of the double bond, cis-alkenes can sometimes exhibit different reactivity or selectivity compared to their trans-counterparts.[13][14]

Applications

This compound and related long-chain alkenes have applications in several areas of the chemical industry:

-

Flavors and Fragrances: As a volatile organic compound, it may contribute to certain aromas and is used as a building block for the synthesis of more complex fragrance and flavor compounds.[1] The synthesis of related compounds like cis-3-hexenol, known for its "green" scent, is of significant industrial importance.[15][16]

-

Chemical Synthesis: It serves as a precursor for the synthesis of a variety of other organic molecules, including alcohols, epoxides, and polymers.[1]

-

Insect Pheromones: While there is no direct evidence of this compound itself being an insect pheromone, the cis-alkene motif is a common structural feature in many insect sex and aggregation pheromones.[17][18] Therefore, it can be a valuable starting material or intermediate in the synthesis of such compounds for applications in pest management.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 20237-46-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Purification [chem.rochester.edu]

- 8. benchchem.com [benchchem.com]

- 9. This compound [webbook.nist.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. elementlabsolutions.com [elementlabsolutions.com]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. FR2652587A1 - Process for the synthesis of cis-3-hexen-1-ol from an unsaturated fatty acid - Google Patents [patents.google.com]

- 16. US3962354A - Synthesis of cis-3-hexen-1-ol - Google Patents [patents.google.com]

- 17. Insect pheromones - Wikipedia [en.wikipedia.org]

- 18. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (Z)-3-Nonene

This technical guide provides a comprehensive overview of the core physical properties of (Z)-3-Nonene, also known as cis-3-Nonene. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document summarizes key quantitative data, details relevant experimental protocols for property determination, and presents a logical workflow for physical property characterization.

Chemical Identity

-

Systematic Name: (3Z)-non-3-ene[1]

Summary of Physical Properties

The physical properties of (Z)-3-Nonene are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

| Physical Property | Value | Units | Notes / Source |

| Boiling Point | 145.7 ± 7.0 | °C | Predicted value at 760 mmHg.[4][5] |

| Density | 0.739 ± 0.06 | g/cm³ | Predicted value.[5] |

| Flash Point | 32.2 | °C | [4][5] |

| Vapor Pressure | 6.1 ± 0.1 | mmHg | At 25°C (Predicted).[5] |

| Refractive Index | 1.427 | n20/D (Predicted).[4][5] | |

| Water Solubility | Insoluble | Insoluble in water, but soluble in nonpolar organic solvents.[6] Soluble in chloroform (B151607) (sparingly) and methanol (B129727) (slightly).[3] | |

| LogP (Octanol/Water Partition Coefficient) | 3.533 | Crippen Calculated Property.[2] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for determining the key physical properties of liquid organic compounds like (Z)-3-Nonene.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] A common and effective method for its determination is simple distillation.[7]

Apparatus:

-

Distilling flask (minimum 5 mL sample capacity)

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or sand bath

-

Boiling chips or a magnetic stir bar

Procedure:

-

Place at least 5 mL of the liquid sample into the distilling flask and add a few boiling chips.[8]

-

Assemble the simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature when the liquid is actively boiling and condensing, and a stable temperature is observed on the thermometer. This stable temperature corresponds to the boiling point.[8]

-

Record the ambient barometric pressure, as boiling point is pressure-dependent.[7]

Density is the mass of a substance per unit volume (ρ = m/V).[9] It is a fundamental physical property used for substance identification.[9]

Apparatus:

-

Electronic balance

-

Graduated cylinder or pycnometer (density bottle) for higher accuracy

Procedure:

-

Measure the mass of a clean, dry graduated cylinder (or pycnometer) using an electronic balance.[10]

-

Add a specific, known volume of (Z)-3-Nonene to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus.[10][11]

-

Measure the combined mass of the graduated cylinder and the liquid sample.[10]

-

Subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid.[10]

-

Calculate the density using the formula: Density = Mass / Volume.[11]

-

For improved accuracy, repeat the measurement several times and calculate the average value.[10][11]

The refractive index measures how much the path of light is bent, or refracted, when entering a substance.[12][13] It is a characteristic property useful for identifying pure liquid compounds.[13]

Apparatus:

-

Abbe Refractometer

-

Dropper or pipette

-

Constant temperature water bath (to maintain 20°C)

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol) and soft tissue

Procedure:

-

Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

-

Ensure the prism surfaces of the refractometer are clean and dry. Clean with a suitable solvent and a soft tissue.[14]

-

Using a dropper, place 2-3 drops of (Z)-3-Nonene onto the lower prism.[14]

-

Close the prisms and allow the sample to equilibrate to the standard temperature, typically 20°C, by circulating water from a temperature-controlled bath.[14]

-

Switch on the light source and look through the eyepiece. Adjust the controls to bring the light-dark boundary into sharp focus in the center of the crosshairs.[14]

-

Read the refractive index value from the instrument's scale.

-

Clean the prisms thoroughly after the measurement.

Solubility tests determine the ability of a substance (solute) to dissolve in a solvent. Alkenes like (Z)-3-Nonene are nonpolar and are generally insoluble in polar solvents like water but soluble in nonpolar organic solvents.[6]

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or manual agitation method

Procedure (Qualitative):

-

Place a small, measured amount of the solute (e.g., 0.05 mL of (Z)-3-Nonene) into a small test tube.[15]

-

Add a small volume of the chosen solvent (e.g., 0.75 mL of water) in portions.[15]

-

After each addition, shake the test tube vigorously for 10-20 seconds.[15][16]

-

Observe if the liquid forms a single homogeneous layer (soluble/miscible) or if two distinct layers remain (insoluble/immiscible).[16]

-

Repeat the process with a range of solvents of varying polarity, such as water (polar), ethanol (B145695) (polar), and hexane (B92381) (nonpolar), to characterize the solubility profile.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the characterization of a liquid organic compound's physical properties.

References

- 1. 3-Nonene, (3Z)- | C9H18 | CID 5364453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 20237-46-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Page loading... [guidechem.com]

- 4. 3-Nonene | CAS#:20063-92-7 | Chemsrc [chemsrc.com]

- 5. Page loading... [guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. faculty.weber.edu [faculty.weber.edu]

- 13. athabascau.ca [athabascau.ca]

- 14. davjalandhar.com [davjalandhar.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.ws [chem.ws]

The Natural Occurrence of cis-3-Nonene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of cis-3-Nonene, a nine-carbon volatile alkene, in the plant kingdom. While its direct detection and quantification in plants are not widely documented in current literature, its biosynthetic precursors, primarily cis-3-nonenal, are well-established products of the lipoxygenase (LOX) pathway. This pathway is a crucial component of plant defense and signaling mechanisms, particularly in response to tissue damage. This document details the biosynthetic origins of C9 compounds, outlines the standard analytical methodologies for their detection, and presents available quantitative data for closely related C9 volatiles to serve as a proxy for understanding the potential presence and abundance of this compound.

Introduction

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. In plants, VOCs play a critical role in a myriad of physiological and ecological processes, including defense against herbivores and pathogens, attraction of pollinators and seed dispersers, and communication between and within plants. The profile of emitted VOCs, often referred to as the plant's "volatilome," is species-specific and can be influenced by developmental stage, environmental conditions, and stress factors.

Among the vast array of plant volatiles, C9 compounds, derived from the oxidative cleavage of fatty acids, are of significant interest due to their characteristic "green leaf" aroma and their roles in plant defense. This guide focuses on this compound (CAS No. 20237-46-1), a C9 alkene. While its aldehyde and alcohol counterparts, cis-3-nonenal and cis-3-nonen-1-ol (B47808), are commonly reported constituents of plant volatiles, particularly after tissue damage, the natural occurrence of this compound itself is less well-documented. This guide aims to synthesize the available information on its likely biosynthetic pathway and provide the necessary technical information for its further investigation.

Biosynthesis of C9 Volatiles in Plants

The primary route for the biosynthesis of C9 volatiles in plants is the lipoxygenase (LOX) pathway, which is typically initiated in response to cellular damage, such as from herbivory or mechanical wounding.

The key steps leading to the formation of C9 aldehydes are as follows:

-

Release of Fatty Acids: Upon tissue damage, lipases release polyunsaturated fatty acids, predominantly linoleic acid (C18:2) and α-linolenic acid (C18:3), from cell membranes.

-

Hydroperoxidation: Lipoxygenase (LOX) enzymes introduce molecular oxygen into these fatty acids. Specifically, 9-LOX catalyzes the formation of 9-hydroperoxy derivatives.

-

Cleavage: The enzyme hydroperoxide lyase (HPL) cleaves the 9-hydroperoxy fatty acids. The cleavage of 9-hydroperoxyoctadecadienoic acid (from linoleic acid) yields the nine-carbon aldehyde, cis-3-nonenal, and a C9 oxo-acid.

-

Further Conversions: The resulting cis-3-nonenal can then be further metabolized. It can be isomerized to trans-2-nonenal by an isomerase or reduced to cis-3-nonen-1-ol by alcohol dehydrogenase (ADH).

While the direct enzymatic conversion of cis-3-nonenal to this compound in plants is not extensively characterized, it is plausible that a reductase enzyme could catalyze this transformation. The presence of various reductases in plant metabolic pathways supports this hypothesis.

Biosynthetic pathway of C9 volatiles.

Quantitative Data on C9 Volatiles in Plants

A thorough review of the scientific literature reveals a scarcity of quantitative data specifically for this compound in plants. However, data for its immediate precursor, cis-3-nonenal, and its corresponding alcohol, cis-3-nonen-1-ol, are available for some species, particularly in fruits where they contribute to the characteristic aroma. The following table summarizes representative quantitative data for these related C9 compounds. The presence and concentration of these compounds strongly suggest the potential for the co-occurrence of this compound.

| Plant Species | Plant Part | Compound | Concentration / Emission Rate | Reference |

| Cucumber (Cucumis sativus) | Fruit | cis-3-nonenal | Major volatile component | [1][2] |

| Cucumber (Cucumis sativus) | Fruit | trans-2-nonenal | Major volatile component | [1][2] |

| Watermelon (Citrullus lanatus) | Fruit | cis-3-nonenal | Detected as a key odorant | [3] |

| Watermelon (Citrullus lanatus) | Dietary Fiber | Aldehydes (unspecified C9) | Present in Asahi Miyako cultivar | [4] |

| Soursop (Annona muricata) | Fruit (unripe) | (Z)-3-hexenal | Major volatile constituent | |

| Soursop (Annona muricata) | Fruit (unripe) | (Z)-3-hexenol | Major volatile constituent |

Note: The absence of specific quantitative data for this compound represents a significant knowledge gap and an opportunity for future research in the field of plant volatilomics.

Experimental Protocols for the Analysis of Plant Volatiles

The standard and most widely adopted method for the analysis of volatile compounds from plant tissues is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . This technique is favored for its simplicity, sensitivity, and solvent-free nature.

Detailed Methodology for HS-SPME-GC-MS Analysis

Objective: To extract, separate, identify, and quantify volatile compounds, including potential C9 alkenes like this compound, from a plant sample.

Materials and Reagents:

-

Plant tissue (e.g., leaves, flowers, fruit pulp)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS for broad-range volatiles)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Analytical balance

-

Internal standard solution (e.g., a known concentration of a non-native compound like toluene-d8 (B116792) in methanol)

-

Sodium chloride (optional, to increase the volatility of analytes)

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of fresh plant material (e.g., 1-2 g) and place it into a 20 mL headspace vial. For reproducible results, the tissue can be gently crushed or cut to simulate natural damage and initiate the LOX pathway.

-

(Optional) Add a saturated solution of NaCl to enhance the release of volatiles from the aqueous matrix of the plant tissue.

-

Spike the sample with a known amount of internal standard for quantification purposes.

-

Immediately seal the vial with the septum cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Precondition the SPME fiber according to the manufacturer's instructions.

-

Place the sealed vial in a heating block or the GC autosampler's incubation chamber set to a specific temperature (e.g., 40-60°C) for a defined pre-incubation period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature. The optimal fiber type, temperature, and time should be determined empirically for the specific plant matrix and target analytes.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

After extraction, immediately introduce the SPME fiber into the hot injector port of the GC (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms, HP-5ms). The oven temperature program should be optimized to separate the compounds of interest. A typical program might be:

-

Initial temperature: 40°C, hold for 2-5 minutes.

-

Ramp: Increase to 150°C at a rate of 5°C/minute.

-

Ramp: Increase to 250°C at a rate of 10°C/minute.

-

Hold at 250°C for 5-10 minutes.

-

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode (typically at 70 eV). Scan a mass range of m/z 40-400.

-

-

Data Analysis:

-

Identification: Identify the separated compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantification: Quantify the target analytes by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard. Create a calibration curve using authentic standards of the target compounds for absolute quantification.

-

HS-SPME-GC-MS experimental workflow.

Conclusion and Future Directions

The natural occurrence of this compound in plants is strongly suggested by the well-established lipoxygenase (LOX) pathway, which produces its direct precursor, cis-3-nonenal. This C9 aldehyde is a known component of the "green leaf volatile" profile of many plants, particularly upon tissue damage. While direct quantitative evidence for this compound remains elusive in the current body of scientific literature, the methodologies for its detection and quantification are well-developed.

Future research should focus on targeted analyses of plant volatilomes for the presence of this compound, especially in species known to produce high levels of C9 aldehydes and alcohols. The use of authentic standards for this compound in HS-SPME-GC-MS analyses will be crucial for its unambiguous identification and accurate quantification. Elucidating the specific enzymes responsible for the reduction of cis-3-nonenal to this compound would also be a significant contribution to our understanding of plant metabolic pathways. Such research will not only fill a knowledge gap but also potentially uncover novel roles for this and other C9 alkenes in plant physiology and ecology, with possible applications in agriculture, food science, and the development of new natural products.

References

Spectroscopic Profile of cis-3-Nonene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-3-Nonene (CAS No. 20237-46-1), a nine-carbon alkene with a cis-configured double bond between the third and fourth carbon atoms. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring such spectra are also provided, along with a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of a publicly accessible, fully assigned experimental ¹H NMR spectrum for this compound, the following table presents predicted chemical shifts (δ) and multiplicities based on standard empirical models for alkenes. The coupling constants (J) are typical for vicinal protons in a cis-alkene.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1, H9 (CH₃) | 0.90 | Triplet | ~7.2 |

| H2, H8 (CH₂) | 1.35 | Sextet | ~7.4 |

| H5, H6 (CH₂) | 1.28 | Multiplet | - |

| H4, H7 (Allylic CH₂) | 2.05 | Multiplet | - |

| H3 (Olefinic CH) | 5.35 | Multiplet | - |

Note: Predicted data should be used as an estimation and may differ from experimental values.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum was reported by J.W. De Haan and L.J. Van De Ven in Organic Magnetic Resonance, 5, 147 (1973).[1]

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C1 | 14.2 |

| C2 | 23.1 |

| C3 | 131.0 |

| C4 | 124.6 |

| C5 | 29.5 |

| C6 | 32.1 |

| C7 | 22.8 |

| C8 | 14.0 |

| C9 | 20.7 |

Source: SpectraBase[1]

Infrared (IR) Spectroscopy

The following are the major absorption bands observed in the gas-phase infrared spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3020 | Medium | =C-H Stretch |

| 2960 - 2850 | Strong | C-H Stretch (Alkyl) |

| ~1655 | Medium | C=C Stretch (cis-Alkene) |

| ~1465 | Medium | C-H Bend (CH₂) |

| ~720 | Medium | =C-H Bend (cis-Alkene, Out-of-Plane) |

Source: NIST WebBook[2]

Mass Spectrometry (MS)

The mass spectrum was obtained by electron ionization (EI). The table below lists the major fragments by their mass-to-charge ratio (m/z) and relative intensity.

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 126 | 15 | [M]⁺ (Molecular Ion) |

| 97 | 20 | [M - C₂H₅]⁺ |

| 83 | 35 | [M - C₃H₇]⁺ |

| 69 | 80 | [C₅H₉]⁺ |

| 55 | 100 | [C₄H₇]⁺ (Base Peak) |

| 41 | 95 | [C₃H₅]⁺ |

Source: NIST WebBook[2]

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The solution must be homogeneous and free of particulate matter.

Instrumentation and Acquisition:

-

¹H NMR: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: The ¹³C NMR spectrum for this compound referenced above was obtained on a Varian HA-100 instrument using the neat liquid.[1] A modern experiment would typically be run on a spectrometer operating at a ¹³C frequency of 100 MHz or higher. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

Sample Preparation: For a volatile liquid like this compound, the IR spectrum can be obtained using a neat liquid sample. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a gas-phase spectrum can be acquired by introducing the vapor into a gas cell.

Instrumentation and Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or air) is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds, which separates it from any impurities.[3] In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as electron ionization (EI). This process removes an electron from the molecule to form a molecular ion ([M]⁺) and also causes fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to cis-3-Nonene

Abstract: This document provides a detailed overview of cis-3-Nonene, a nine-carbon alkene with significant applications in chemical synthesis. It covers fundamental physicochemical properties, a detailed experimental protocol for its stereoselective synthesis, and key logical relationships of its structure. This guide is intended for researchers and professionals in chemistry and drug development.

Core Properties of this compound

This compound, also known as (Z)-3-Nonene, is a linear alkene with the chemical formula C₉H₁₈.[1][2][3] The "cis" or "(Z)" designation indicates that the alkyl groups on either side of the double bond are located on the same side, a geometric isomerism that significantly influences its physical properties and chemical reactivity.

The fundamental properties of this compound are summarized in the table below. These values are crucial for designing experimental conditions, performing stoichiometric calculations, and ensuring safe handling.

| Property | Value | Unit |

| Molecular Formula | C₉H₁₈ | - |

| Molecular Weight | 126.24 | g/mol |

| CAS Number | 20237-46-1 | - |

| Density | 0.739 (Predicted) | g/cm³ |

| Boiling Point | 145.7 - 147 | °C |

| Flash Point | 32.2 | °C |

| Refractive Index | 1.427 | - |

Data sourced from references[1][2][3][4][5][6].

Stereoselective Synthesis: Experimental Protocol

The controlled synthesis of the cis isomer is critical for many applications. A common and highly effective method is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst. This protocol outlines the synthesis of this compound from 3-Nonyne.

To synthesize this compound via the stereoselective partial hydrogenation of 3-Nonyne.

-

3-Nonyne (C₉H₁₆)

-

Lindlar's Catalyst (Palladium on Calcium Carbonate, poisoned with lead)

-

Hydrogen Gas (H₂)

-

Hexane (B92381) (Solvent)

-

Methanol (Solvent)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

-

Magnetic stirrer

-

Standard glassware for workup and purification

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve a known quantity of 3-Nonyne in a suitable solvent like hexane or methanol.

-

Catalyst Addition: Add a catalytic amount of Lindlar's catalyst to the solution (typically 5% by weight relative to the alkyne).

-

Atmosphere Purge: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas into the flask, typically via a balloon or from a regulated cylinder. Maintain a positive but safe pressure of hydrogen.

-

Reaction Monitoring: Vigorously stir the mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the cis-alkene product. The reaction must be stopped once the alkyne is consumed to prevent over-reduction to nonane.

-

Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the system again with an inert gas. Filter the reaction mixture through a pad of celite to remove the solid Lindlar's catalyst.

-

Purification: Rinse the filter pad with a small amount of fresh solvent. The combined filtrate contains the crude product. The solvent can be removed via rotary evaporation. If necessary, further purification can be achieved by fractional distillation to yield pure this compound.[7]

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental and logical processes.

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

The choice of reduction method for an alkyne directly determines the stereochemical outcome. This diagram shows the divergent pathways from 3-Nonyne to its cis and trans isomers.

Caption: Synthesis pathways to geometric isomers of 3-Nonene.

Applications and Significance

This compound serves as a valuable building block in organic synthesis. It is used as a starting material for producing polymers, plastics, and various fine chemicals.[5] Its specific geometry makes it a useful component in the synthesis of complex molecules where stereochemistry is crucial, including certain insect pheromones and specialty fragrances.[5] The broader class of nonenes, often produced as mixtures of isomers, are key intermediates in manufacturing detergents, lubricant additives, and antioxidants.[6][8]

References

- 1. This compound (CAS 20237-46-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. 3-Nonene, (3Z)- | C9H18 | CID 5364453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Nonene - Wikipedia [en.wikipedia.org]

- 7. Solved Which sequence of reactions works best in | Chegg.com [chegg.com]

- 8. Nonene | Janex [janex.ch]

An In-depth Technical Guide on the Stereochemistry of (Z)-non-3-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stereochemistry of (Z)-non-3-ene. While the molecule itself is achiral, its study offers a valuable platform for understanding the fundamental principles of geometric isomerism, which is a critical consideration in molecular recognition, biological activity, and materials science. This document details the nature of its stereoisomerism, presents comparative physicochemical data, outlines experimental protocols for synthesis and analysis, and provides visual diagrams of key concepts and workflows.

Introduction to the Stereochemistry of Non-3-ene

(Z)-non-3-ene is an alkene with the molecular formula C₉H₁₈.[1][2] Its structure is defined by a nine-carbon chain with a double bond located between the third and fourth carbon atoms. The designation "(Z)" refers to the stereochemical configuration at this double bond.

According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on each carbon of the double bond are ranked. For (Z)-non-3-ene:

-

At carbon 3: The ethyl group (-CH₂CH₃) has a higher priority than the hydrogen atom (-H).

-

At carbon 4: The pentyl group (-CH₂CH₂CH₂CH₂CH₃) has a higher priority than the hydrogen atom (-H).

The "(Z)" configuration (from the German zusammen, meaning "together") indicates that the two higher-priority groups (ethyl and pentyl) are located on the same side of the double bond's plane.[3][4]

A crucial aspect of non-3-ene's stereochemistry is the absence of chirality. A molecule is chiral if it possesses a non-superimposable mirror image, a property that typically arises from a stereocenter (a carbon atom bonded to four different substituents). In (Z)-non-3-ene, no such stereocenter exists.[5] Consequently, it is an achiral molecule and does not have an enantiomer.

The only form of stereoisomerism that non-3-ene exhibits is geometric isomerism. The stereoisomer of (Z)-non-3-ene is (E)-non-3-ene, where the "(E)" designation (from the German entgegen, meaning "opposite") signifies that the higher-priority groups are on opposite sides of the double bond.[3][4] (Z)-non-3-ene and (E)-non-3-ene are diastereomers of each other—stereoisomers that are not mirror images.

Data Presentation: Physicochemical Properties

The difference in the geometric arrangement of (Z)- and (E)-non-3-ene leads to distinct physical and chemical properties. The "(Z)"-isomer, with its "U" shape, has a slightly different packing efficiency and intermolecular force profile compared to the more linear "(E)"-isomer. These structural nuances affect properties such as boiling point, density, and chromatographic retention times.

| Property | (Z)-non-3-ene | (E)-non-3-ene | Mixture (cis- and trans-) |

| Molecular Formula | C₉H₁₈[2] | C₉H₁₈[6] | C₉H₁₈[7] |

| Molar Mass | 126.24 g/mol [2] | 126.24 g/mol [6] | 126.24 g/mol [7] |

| Boiling Point | Not specified | Not specified | 147.6°C[7] |

| Density | Not specified | Not specified | 0.734 g/mL at 25°C[7] |

| Refractive Index | Not specified | Not specified | n20/D 1.419[7] |

| Kovats Retention Index (Standard Non-polar) | 897[2] | 895[6] | 896[1] |

Experimental Protocols

The synthesis, separation, and characterization of specific geometric isomers are routine but critical tasks in organic chemistry and drug development.

Achieving high stereoselectivity is a primary goal in modern organic synthesis. For the preparation of (Z)-alkenes like (Z)-non-3-ene, several methods are employed:

-

Wittig Reaction: This reaction is a cornerstone of alkene synthesis. The use of a non-stabilized or semi-stabilized ylide under salt-free conditions typically favors the formation of the (Z)-isomer. The reaction proceeds through a kinetically controlled pathway involving a cis-oxaphosphetane intermediate.

-

Alkyne Reduction: The partial reduction of an internal alkyne (e.g., non-3-yne) provides a direct route to the corresponding (Z)-alkene. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is the classic reagent for this transformation, ensuring syn-hydrogenation to yield the cis-alkene.

-

Suzuki-Miyaura Cross-Coupling: Modern cross-coupling methods can offer high stereoretention. The coupling of a (Z)-vinyl boronic acid or a related derivative with an appropriate coupling partner can yield the (Z)-alkene product with high fidelity.[8]

Due to their similar physicochemical properties, separating geometric isomers can be challenging.[9] High-resolution analytical techniques are often required.

Protocol: Gas Chromatography (GC) for Isomer Separation

Gas chromatography is a powerful technique for separating volatile isomers.[9] The choice of the stationary phase is critical for achieving separation.[9]

-

Column Selection: Utilize a high-polarity capillary column (e.g., a Carbowax or a liquid crystalline stationary phase) with a long column length (e.g., 50-100 meters) to maximize resolution.[10][11]

-

Sample Preparation: Prepare a dilute solution of the non-3-ene isomer mixture (approximately 10-100 µg/mL) in a volatile solvent like hexane (B92381) or dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium or Hydrogen, with a constant flow rate.

-

Oven Program: Start at a low initial temperature (e.g., 40°C) and apply a slow temperature ramp (e.g., 2-5°C/min) to an appropriate final temperature. The optimized temperature gradient is key to resolving closely eluting compounds.[9]

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

-

Analysis: The (E)-isomer, being generally more linear and less polar, often has a slightly shorter retention time than the (Z)-isomer on polar columns. The relative peak areas can be used to quantify the isomer ratio.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the stereochemistry of double bonds.[12][13]

Protocol: ¹H NMR for E/Z Isomer Differentiation

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer or isomer mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Chemical Shift (δ): The chemical shifts of the vinylic protons (the -H atoms on the C=C double bond) will differ between the (Z) and (E) isomers due to differing steric and electronic environments.

-

Coupling Constant (³J): The most reliable parameter is the vicinal coupling constant (³J) between the two vinylic protons.[12]

-

This significant difference in ³J values allows for unambiguous assignment of the double bond geometry.[12]

-

Mandatory Visualizations

The following diagrams illustrate the key stereochemical concepts and experimental workflows discussed in this guide.

Caption: Isomer classification for non-3-ene.

Caption: Experimental workflow for E/Z isomer determination.

References

- 1. Non-3-ene | C9H18 | CID 88350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nonene, (3Z)- | C9H18 | CID 5364453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. E–Z notation - Wikipedia [en.wikipedia.org]

- 4. uou.ac.in [uou.ac.in]

- 5. GSRS [precision.fda.gov]

- 6. 3-Nonene, (3E)- | C9H18 | CID 5364445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. orgsyn.org [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. vurup.sk [vurup.sk]

- 12. benchchem.com [benchchem.com]

- 13. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to cis-3-Nonene as a Volatile Organic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-3-Nonene, a volatile organic compound (VOC) with applications in the flavor and fragrance industry and as a chemical intermediate. While specific research on the direct biological effects and signaling pathways of this compound is limited, this document consolidates available physicochemical data, provides detailed experimental protocols for its analysis and synthesis, and explores potential biological interactions by drawing parallels with related alkenes and lipid peroxidation products. This guide aims to serve as a foundational resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.

Chemical and Physical Properties

This compound, also known as (Z)-3-Nonene, is a colorless liquid with a fruity and floral odor.[1] It is an unsaturated hydrocarbon with the molecular formula C₉H₁₈.[1][2][3][4]

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ | [1][2][3][4] |

| Molecular Weight | 126.24 g/mol | [1][2] |

| CAS Number | 20237-46-1 | [1][3][4] |

| IUPAC Name | (Z)-non-3-ene | [2] |

| Synonyms | (Z)-3-Nonene, cis-Non-3-ene | [1][2][3][4] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity and floral | [1] |

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Density | 0.739 ± 0.06 g/cm³ (Predicted) | [1] |

| Boiling Point | 145.7 ± 7.0 °C (Predicted) | [1] |

| Flash Point | 32.2 °C | [1] |

| Vapor Pressure | 6.1 ± 0.1 mmHg at 25°C (Predicted) | [1] |

| Refractive Index | 1.427 | [1] |

| LogP | 3.53290 | [1] |

Spectral and Chromatographic Data

The identification and quantification of this compound rely on various analytical techniques, primarily gas chromatography and mass spectrometry.

Table 3: Mass Spectrometry Data for this compound (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 41 | 100 |

| 55 | 85 |

| 69 | 50 |

| 83 | 30 |

| 97 | 20 |

| 126 | 15 |

| Note: This is a representative fragmentation pattern. Actual intensities may vary based on instrumentation. |

Table 4: Kovats Retention Indices for this compound

| Stationary Phase | Column Type | Temperature (°C) | Retention Index (I) | Reference |

| Squalane | Capillary | 100 | 888 | [5] |

| OV-101 | Capillary | 100 | 888 | [5] |

| PEG 4000 | Capillary | 100 | 955 | [5] |

| PEG 4000 | Capillary | 110 | 956 | [5] |

| DB-5 | Not Specified | Not Specified | 897 | |

| DB-WAX | Not Specified | Not Specified | 951 | [5] |

| Kovats retention indices are used to standardize retention times in gas chromatography.[6][7][8][9] |

Potential Biological Activity and Signaling Pathways (Analogous)

Direct studies on the biological activity and signaling pathways of this compound are scarce. However, as a volatile organic compound and an alkene, its potential effects can be extrapolated from studies on similar molecules and related biological processes.

Interaction with Biological Membranes

Short-chain alkenes and other lipophilic VOCs have the potential to interact with biological membranes. This interaction can alter membrane fluidity, which in turn can affect the function of membrane-bound proteins such as receptors and ion channels.[10][11][12][13] The introduction of a cis-double bond in the hydrocarbon chain of this compound creates a "kink," which can disrupt the orderly packing of lipid acyl chains, thereby increasing membrane fluidity.[10]

Lipid Peroxidation and Oxidative Stress

Some VOCs can induce oxidative stress in cells. While not directly demonstrated for this compound, it is a plausible mechanism. A key consequence of oxidative stress is lipid peroxidation, the process where free radicals attack lipids in cell membranes, leading to the formation of reactive aldehydes such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA).[14][15][16][17] These lipid peroxidation products are known to be highly reactive and can act as signaling molecules, modulating pathways involved in inflammation, apoptosis, and gene expression.[2][14][15][16][17] For instance, 4-HNE has been shown to activate the MAP kinase signaling pathway.[2]

Experimental Protocols

The following sections provide detailed, adaptable protocols for the analysis and synthesis of this compound. These are based on established methods for similar volatile compounds and alkenes.

Analysis of this compound in Biological Samples by GC-MS

This protocol describes the analysis of this compound in a biological matrix (e.g., blood, tissue homogenate) using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[18][19][20][21][22][23]

Materials:

-

Headspace vials (20 mL) with PTFE/silicone septa

-

SPME fiber assembly with a suitable coating (e.g., PDMS/DVB)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Heating and agitation unit for SPME

-

This compound standard

-

Internal standard (e.g., deuterated alkene)

-

Sodium chloride

Procedure:

-

Sample Preparation:

-

Place 1-2 mL of the liquid biological sample (or 0.5-1 g of homogenized tissue) into a 20 mL headspace vial.

-

Add a known amount of internal standard.

-

Add 0.5 g of NaCl to increase the ionic strength and promote the release of volatiles.

-

Immediately seal the vial.

-

-

Headspace SPME:

-

Place the vial in the heating unit at a controlled temperature (e.g., 60°C).

-

Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30 minutes) with constant agitation.

-

Retract the fiber into the needle.

-

-

GC-MS Analysis:

-

Injection: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption.

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold at 200°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 35-300.

-

Acquisition mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.

-

-

-

Data Analysis:

-

Identify this compound based on its retention time and mass spectrum (compared to a standard).

-

Quantify this compound by comparing the peak area of a characteristic ion to that of the internal standard, using a calibration curve.

-

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes, particularly for controlling the stereochemistry to favor the Z (cis) isomer when using non-stabilized ylides.[24][25][26][27][28] This protocol outlines the synthesis of this compound from hexyltriphenylphosphonium bromide and propionaldehyde (B47417).

Materials:

-

Hexyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Propionaldehyde

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

-

Magnetic stirrer

Procedure:

-

Ylide Formation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend hexyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add n-BuLi (1.0 equivalent) dropwise. The solution should turn a deep orange/red color, indicating ylide formation.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

-

Reaction with Aldehyde:

-

Cool the ylide solution to -78°C in a dry ice/acetone bath.

-

Slowly add a solution of propionaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (B18724) (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. Purify this compound by fractional distillation.

-

Conclusion

This compound is a volatile organic compound with established physicochemical properties and analytical methodologies for its detection. While it finds application in the flavor and fragrance industries, a significant gap exists in the understanding of its specific biological activities and mechanisms of action. This guide has provided a consolidation of the known data for this compound and has offered adaptable, detailed protocols for its analysis and synthesis. The exploration of potential biological effects through analogies with related compounds, such as other alkenes and products of lipid peroxidation, suggests plausible avenues for future research. Further investigation into the direct interactions of this compound with cellular systems is warranted to fully elucidate its toxicological profile and potential as a bioactive molecule.

References

- 1. Page loading... [guidechem.com]

- 2. Lipid oxidation products in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. Gas Chromatographic Retention Data [webbook.nist.gov]

- 7. repositum.tuwien.at [repositum.tuwien.at]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

- 10. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. homework.study.com [homework.study.com]

- 13. lipotype.com [lipotype.com]

- 14. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cell signalling by reactive lipid species: new concepts and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Assay of malondialdehyde and other alkanals in biological fluids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. repository.unar.ac.id [repository.unar.ac.id]

- 23. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. web.mnstate.edu [web.mnstate.edu]

- 25. Wittig Reaction [organic-chemistry.org]

- 26. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. people.chem.umass.edu [people.chem.umass.edu]

- 28. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

An In-depth Technical Guide to the Discovery and History of cis-3-Nonene

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Nonene, a nine-carbon alkene with the chemical formula C₉H₁₈, is a member of the olefin family of hydrocarbons. While not as extensively studied as some other alkenes, its stereospecific configuration and potential as a synthetic intermediate make it a compound of interest in organic chemistry. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and a discussion of its potential, though currently underexplored, biological significance.

Discovery and Historical Context

The specific discovery of this compound is not prominently documented in a singular, landmark publication. Its existence and synthesis are intrinsically linked to the broader development of stereoselective alkene synthesis methodologies in the mid-20th century. The advent of catalytic hydrogenation, particularly the development of poisoned catalysts, was a pivotal moment in organic chemistry that enabled the controlled synthesis of cis-alkenes from alkynes.

The most probable and historically significant method for the first synthesis of this compound is the partial hydrogenation of 3-nonyne (B165639) using a Lindlar catalyst. Herbert Lindlar's work in the 1950s on a palladium-based catalyst poisoned with lead acetate (B1210297) and quinoline (B57606) provided a reliable method for the syn-addition of hydrogen to an alkyne, yielding the corresponding cis-alkene with high selectivity. This breakthrough allowed chemists to access a wide range of cis-alkenes, including this compound, for further study and use in synthesis.

Early characterization of this compound and its isomers was likely carried out using techniques that were becoming standard in the mid to late 20th century, such as gas chromatography (GC) for separation and identification, and later, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

Physicochemical Properties